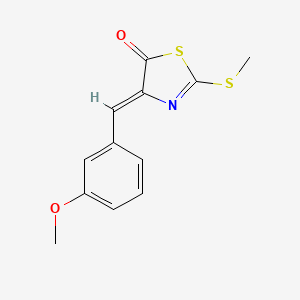
4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" is a compound of interest due to its structural uniqueness, incorporating a thiazole ring, which is often associated with a wide range of biological activities. The compound’s structure suggests potential for various chemical reactions and properties, making it a valuable subject for scientific research.
Synthesis Analysis
The synthesis of compounds similar to "4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" involves multicomponent reactions that contribute to modern organic and medicinal chemistry. These processes often include the use of thiazolidinone cores and methoxybenzylidene motifs, which are crucial for designing biologically active molecules (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds akin to "4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" has been detailed through spectroscopic methods and crystallography, revealing intramolecular hydrogen bonds and π–π stacking, which influence their chemical behavior and interaction potential (Hu & Chen, 2015).
Chemical Reactions and Properties
Chemical reactions involving the thiazole and methoxybenzylidene groups include cycloadditions, substitutions, and transformations that are critical for synthesizing derivatives with enhanced or specific properties. These reactions are fundamental for exploring the chemical space around the thiazolone backbone for potential applications in material science and biology.
Physical Properties Analysis
The physical properties of such compounds are characterized by their melting points, solubility, and crystalline structures. These parameters are essential for understanding the compound's stability, reactivity, and suitability for further chemical modifications or applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms adjacent to the thiazole ring, and the potential for undergoing oxidation or reduction, are pivotal. These characteristics define the scope of chemical transformations the compound can undergo, impacting its utility in synthesis and drug design.
For more in-depth research and data on similar compounds, including their synthesis, molecular structure, chemical reactions, and properties, the following references provide valuable insights:
Sydorenko, I., Holota, S., Lozynskyi, A., Konechnyi, Y., Horishny, V., Karkhut, A., Polovkovych, S., Karpenko, O., & Lesyk, R. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. Link to paper.
Hu, J.-W., & Chen, K.-Y. (2015). Synthesis, Crystal Structure, and Spectroscopic Properties of (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one. Molecular Crystals and Liquid Crystals. Link to paper.
Propriétés
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-15-9-5-3-4-8(6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHABRRPOANSB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)
![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5662672.png)
![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)


![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)


![3-[1-(cyclopropylsulfonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5662731.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662732.png)